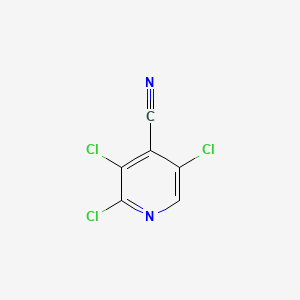

2,3,5-Trichloroisonicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trichloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3N2/c7-4-2-11-6(9)5(8)3(4)1-10/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPROKFFQFRCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678880 | |

| Record name | 2,3,5-Trichloropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221791-83-8 | |

| Record name | 2,3,5-Trichloro-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trichloropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,5 Trichloroisonicotinonitrile

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Influence of Temperature, Pressure, and Solvent Systems

Temperature: Reaction temperatures for related syntheses can vary widely, from 15°C to 220°C, depending on the specific chemical transformation being performed. google.comgoogle.com For cyclization reactions, a higher temperature range of 70°C to 220°C is often employed, with a preferred range of 130°C to 200°C to ensure the reaction proceeds at a practical rate. google.com In contrast, processes like catalytic hydrodechlorination may be conducted at much lower temperatures, typically between 15°C and 120°C, to maintain catalyst activity and prevent over-reduction. google.com Precise temperature control is essential to minimize the formation of impurities and decomposition products.

Pressure: Syntheses can be carried out in either open systems at atmospheric pressure or in closed systems under elevated pressure. google.com For reactions involving volatile components or those requiring temperatures above the solvent's boiling point, a closed system is necessary. Pressures in such systems can range from 1 to 30 bars, often corresponding to the autogenous pressure generated by the solvent and reactants at the target temperature. google.com Specific steps, such as catalytic hydrogenation, may operate under defined hydrogen pressures, for instance, between 0.1 and 3 MPa, to facilitate the reaction. google.com

Solvent Systems: The choice of solvent is critical as it affects reactant solubility, influences reaction pathways, and impacts the ease of product isolation. For the formation of the trichloropyridine ring, preferred solvents include alkanecarboxylic acid nitriles with 2-5 carbon atoms, such as acetonitrile (B52724) and butyronitrile, and 3-alkoxypropionitriles with 1-2 carbon atoms in the alkyl group, like 3-methoxy-propionitrile. google.com In some cases, hydroxyl-bearing solvents may be used. google.com The ideal solvent should be inert under the reaction conditions, effectively dissolve the starting materials, and have a boiling point that is compatible with the desired reaction temperature.

The following table summarizes the operational parameters derived from related synthetic processes.

| Parameter | Range | Reaction Context | Source |

| Temperature | 70 - 220°C (130 - 200°C preferred) | Cyclization | google.com |

| 15 - 120°C | Catalytic Hydrogenation | google.com | |

| Pressure | 1 - 30 bars | Closed System Cyclization | google.com |

| 0.1 - 3 MPa | Catalytic Hydrogenation | google.com | |

| Solvent | Acetonitrile, Butyronitrile | Alkanecarboxylic acid nitriles | google.com |

| 3-Methoxy-propionitrile | 3-Alkoxypropionitriles | google.com |

Design and Performance of Catalytic Systems

Catalysis is fundamental to the efficient and selective synthesis of complex molecules like 2,3,5-Trichloroisonicotinonitrile. The design of the catalytic system directly impacts yield, purity, and economic viability. Catalyst development focuses on enhancing activity, ensuring high selectivity towards the desired product, and maintaining stability for potential reuse. arxiv.orgcnr.it

Design and Selection: The synthesis of related chlorinated pyridines has successfully employed relatively simple and inexpensive metal catalysts. For instance, copper(I) chloride, copper bronze, and anhydrous iron(II) chloride have been shown to effectively catalyze the crucial cyclization step. google.com For other transformations, such as hydrodechlorination, hydrogenation catalysts are utilized. google.com The design of advanced catalytic systems often involves creating a specific molecular architecture by matching a transition metal with appropriate stabilizing ligands to fine-tune the electronic and steric properties around the metal center. cnr.it Bimetallic or metal-organic framework (MOF) catalysts can offer synergistic effects and enhanced performance compared to their monometallic counterparts. ugr.esnih.gov

Performance and Optimization: The performance of a catalyst is evaluated by its ability to produce the target compound efficiently and with high selectivity. Key metrics include yield, conversion rate, and, in more detailed studies, turnover frequency (TOF), which measures the per-site activity of the catalyst. mdpi.com In the synthesis of a 2,3,5-trichloropyridine, a yield of 61% of theory was achieved using a copper(I) chloride catalyst. google.com The performance is highly dependent on reaction conditions, and optimization often involves adjusting temperature, pressure, and reactant concentrations. Catalyst stability is also a major consideration; an ideal catalyst should be robust and, for industrial applications, easily separable and recyclable to minimize costs and environmental impact. nih.govbeilstein-journals.org

The table below lists catalysts mentioned in the synthesis of structurally similar compounds.

| Catalyst | Catalyst Type | Purpose in Synthesis | Source |

| Copper(I) Chloride | Metal Halide | Cyclization | google.com |

| Iron(II) Chloride | Metal Halide | Cyclization | google.com |

| Copper Bronze | Metallic | Cyclization | google.com |

| Hydrogenation Catalyst | e.g., Pd/C, Raney Ni | Hydrodechlorination | google.com |

Scale-Up Considerations in Chemical Production Research for this compound

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges that must be addressed to ensure an efficient, safe, and economical process. The availability of this compound for scale-up manufacturing indicates its industrial relevance. bldpharm.comvwr.com

Key considerations in the scale-up of production for this compound include:

Process Efficiency and Type: While laboratory syntheses are often performed in batches, industrial production may favor continuous flow processes. Continuous manufacturing can offer improved heat transfer, better process control, enhanced safety, and greater consistency in product quality.

Raw Material Sourcing: A primary goal for industrial synthesis is the use of inexpensive and readily available starting materials to ensure the economic viability of the final product. google.com The entire supply chain for precursors must be robust and scalable.

Reaction Control: The precise control of temperature and pressure is even more critical at scale. google.com Exothermic reactions require efficient heat management systems to prevent thermal runaways and the formation of undesired byproducts.

Product Isolation and Purification: The method for isolating and purifying the final compound must be efficient and scalable. A documented procedure for a related compound involves distilling off the solvent under vacuum, followed by steam distillation of the residue to obtain the purified crystalline product. google.com This method is well-suited for large-scale operations.

Environmental and Safety Considerations: Modern chemical production places a strong emphasis on green chemistry principles to minimize environmental impact. mdpi.com This includes selecting less hazardous solvents and developing processes that reduce waste generation. For example, a key advantage of one patented route for a related compound is the avoidance of large volumes of zinc-containing wastewater, which is a common issue in older reduction processes. google.com

Structure Reactivity Relationships and Theoretical Investigations of 2,3,5 Trichloroisonicotinonitrile

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry serves as a powerful tool for investigating the properties and reactivity of 2,3,5-Trichloroisonicotinonitrile at the molecular level. scienceopen.com These methods allow for the simulation of molecular behavior, providing data that is often difficult or impossible to obtain through experimental means alone. montclair.edu

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of this compound. mdpi.com These calculations can determine the distribution of electrons within the molecule, which is key to its reactivity. github.io The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters derived from these calculations. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the electron density around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the electron-withdrawing nature of the three chlorine atoms and the nitrile group significantly influences the electron distribution on the pyridine (B92270) ring, making certain positions more susceptible to nucleophilic attack.

| Parameter | Description | Typical Significance for Reactivity |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the ability to donate electrons (nucleophilicity). Higher energy suggests greater reactivity. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital. | Indicates the ability to accept electrons (electrophilicity). Lower energy suggests greater reactivity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A small gap implies high polarizability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of electron density. | Identifies sites for electrophilic and nucleophilic attack. Red indicates electron-rich areas, and blue indicates electron-poor areas. mdpi.com |

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods are adept at predicting the spectroscopic properties of molecules like this compound. nih.gov Theoretical calculations can generate predicted Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra that closely match experimental data. scielo.brschrodinger.comresearchgate.net

For IR spectroscopy, calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule. This is particularly useful for identifying characteristic peaks, such as the C≡N stretch of the nitrile group and the C-Cl stretches. Theoretical predictions often require a scaling factor to better align with experimental results due to the assumptions made in the calculations (e.g., gas phase, harmonic approximation). nih.gov

In NMR spectroscopy, methods like the Gauge-Including Atomic Orbital (GIAO) can accurately predict the ¹³C and ¹H chemical shifts. nih.gov These predictions are invaluable for assigning signals in experimental spectra and confirming the structure of reaction products. The agreement between calculated and experimental spectra provides strong evidence for the molecular structure. schrodinger.com

| Spectroscopy Type | Predicted Parameter | Typical Use | Correlation with Experiment |

|---|---|---|---|

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Functional group identification (e.g., C≡N, C-Cl). | Good, often requires scaling for best fit. nih.gov |

| ¹³C NMR | Chemical Shifts (ppm) | Characterization of the carbon skeleton. | High, aids in signal assignment. scielo.br |

| ¹H NMR | Chemical Shifts (ppm) | Characterization of proton environments. | High, confirms proton placement. |

Elucidation of Reaction Mechanisms Through Computational Methods

One of the most significant applications of computational chemistry is the elucidation of reaction mechanisms. fiveable.menih.gov By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most likely reaction pathways. fiveable.me For this compound, this is particularly relevant for studying nucleophilic aromatic substitution reactions, where a nucleophile replaces one of the chlorine atoms.

Computational studies can calculate the activation energies for substitution at each of the chlorinated positions (2, 3, and 5), predicting the regioselectivity of the reaction. These calculations help rationalize experimental outcomes by providing a detailed, energetic picture of the reaction process, which is often beyond the reach of experimental observation alone. montclair.edu

Understanding Steric and Electronic Effects on Chemical Reactivity

The reactivity of this compound is governed by a combination of steric and electronic effects. wikipedia.org

Electronic Effects : The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is greatly amplified by the three strongly electron-withdrawing chlorine atoms and the nitrile (-CN) group. This severe electron deficiency makes the aromatic ring highly susceptible to nucleophilic attack. The positions of the chlorine atoms (ortho and meta to the nitrogen and nitrile group) create distinct electronic environments, influencing which chlorine is most readily substituted.

Steric Effects : Steric hindrance arises from the spatial arrangement of atoms. wikipedia.org In this compound, the chlorine atoms at the 2- and 3-positions are adjacent, creating a sterically crowded environment. This can hinder the approach of a bulky nucleophile to these positions compared to the more accessible 5-position. Computational modeling can quantify these steric interactions and their impact on the activation energy of a reaction.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis for Synthetic Efficiency

Quantitative Structure-Reactivity Relationship (QSRR) is a modeling approach that seeks to correlate the structural or physicochemical properties of a series of compounds with their reactivity. mdpi.com For a compound like this compound, QSRR can be a valuable tool for predicting synthetic efficiency.

By developing a QSRR model, one could predict the reaction rate or yield for the substitution of chlorine with various nucleophiles. researchgate.net The model would be built using a set of known reactions and would incorporate calculated descriptors that quantify the properties of the nucleophiles and the substrate. These descriptors can include:

Electronic Descriptors : HOMO/LUMO energies, partial atomic charges, and polarizability.

Steric Descriptors : Molecular volume, surface area, or specific steric parameters.

A successful QSRR model can guide the selection of reactants and reaction conditions to maximize the efficiency of synthesizing derivatives of this compound, reducing the need for extensive experimental screening. mdpi.comresearchgate.net

Advanced Analytical Methodologies for Characterization and Quantification of 2,3,5 Trichloroisonicotinonitrile

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating 2,3,5-Trichloroisonicotinonitrile from impurities and other components within a mixture. This separation is crucial for both assessing the purity of the final product and for monitoring the conversion of reactants and the formation of products over the course of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. asianjpr.com The development of a robust HPLC method is a multi-step process that requires careful consideration of the physicochemical properties of the analyte. globalresearchonline.net

Key aspects of HPLC method development include:

Understanding Physicochemical Properties: The polarity, solubility, and pKa of this compound are critical factors in selecting the appropriate column and mobile phase. gyanvihar.org

Column Selection: Reversed-phase columns, particularly C18 columns, are a common starting point for the separation of moderately polar organic compounds. chromatographyonline.com The particle size of the column packing material directly impacts separation efficiency and back-pressure, with smaller particles generally providing higher efficiency at the cost of increased pressure. asianjpr.com

Mobile Phase Selection and Optimization: A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. The pH of the aqueous portion is often adjusted with an acid, like phosphoric acid, to ensure sharp, symmetrical peaks for ionizable analytes. globalresearchonline.net A buffer concentration of 10-50 mM is generally sufficient. globalresearchonline.net The ratio of aqueous to organic solvent is optimized in a gradient or isocratic elution to achieve the desired separation.

Detector Selection: A UV-Visible detector is commonly used for compounds containing a chromophore, like the aromatic ring in this compound. gyanvihar.org A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. gyanvihar.org

Method Validation: Once developed, the HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. globalresearchonline.netijcrt.org

A well-developed HPLC method can be used as a stability-indicating assay, capable of separating the active pharmaceutical ingredient (API) from its degradation products and process impurities. chromatographyonline.com

Table 1: Key Parameters in HPLC Method Development

| Parameter | Description | Common Choices for this compound Analysis |

| Stationary Phase | The material inside the column that interacts with the analyte. | C18 bonded silica (B1680970) gel |

| Mobile Phase | The solvent that carries the analyte through the column. | Acetonitrile/Water or Methanol/Water, often with an acid modifier. |

| Detector | The device that measures the analyte as it elutes from the column. | UV-Visible or Photodiode Array (PDA) Detector |

| Elution Mode | The manner in which the mobile phase composition is changed. | Gradient or Isocratic |

Gas Chromatography (GC) Applications and Enhancements

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposing. wikipedia.org It is particularly useful for assessing the purity of volatile organic compounds and can be used to prepare pure compounds from a mixture through preparative GC. wikipedia.org

For the analysis of this compound, GC offers several advantages:

Purity Determination: GC can effectively separate this compound from volatile impurities, providing a clear picture of its purity. The percentage purity can be calculated by comparing the area of the analyte peak to the total area of all peaks in the chromatogram. youtube.com

Reaction Monitoring: The progress of reactions involving volatile starting materials and products can be monitored by periodically analyzing samples by GC.

Key components and considerations in GC analysis include:

Carrier Gas: An inert gas such as helium, nitrogen, or argon is used as the mobile phase to carry the vaporized sample through the column. libretexts.org The choice of carrier gas can depend on the detector being used. libretexts.org

Column: Capillary columns, with the stationary phase coated on the inner wall, are now more common than packed columns due to their higher resolution. wikipedia.org

Injector and Oven: The sample is vaporized in the heated injector and the column is housed in a temperature-controlled oven. Temperature programming can be used to optimize the separation of compounds with a wide range of boiling points. libretexts.org

Detector: A variety of detectors can be used in GC. A Flame Ionization Detector (FID) is a common choice for organic compounds. sigmaaldrich.com An Electron Capture Detector (ECD) is highly sensitive to molecules containing electronegative atoms like halogens and nitrile groups, making it particularly suitable for this compound. wikipedia.org Coupling GC with a mass spectrometer (GC-MS) provides both separation and identification capabilities. sigmaaldrich.com

Table 2: GC Detectors and Their Suitability for this compound

| Detector | Principle of Operation | Suitability for this compound |

| Flame Ionization Detector (FID) | Measures the ions produced when organic compounds are burned in a hydrogen flame. | Good general-purpose detector for organic compounds. |

| Electron Capture Detector (ECD) | Measures the capture of electrons by electronegative compounds. | High sensitivity due to the presence of chlorine and nitrile functional groups. wikipedia.org |

| Mass Spectrometer (MS) | Separates ions based on their mass-to-charge ratio, providing structural information. | Provides definitive identification of the compound and its impurities. |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of this compound and identifying its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. msu.edu Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of a molecule.

For this compound, NMR spectroscopy can:

Confirm the Aromatic Structure: The chemical shifts of the protons and carbons in the pyridine (B92270) ring will be in the characteristic aromatic region. ipb.pt

Verify Substitution Pattern: The number of signals and their splitting patterns in the ¹H and ¹³C NMR spectra will confirm the positions of the chlorine atoms and the nitrile group on the isonicotinonitrile ring. The n+1 rule can be used to predict the splitting pattern of a given nucleus. msu.edu

Identify Impurities: The presence of unexpected signals can indicate the presence of impurities.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, further solidifying the structural assignment. emerypharma.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry for Compound Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. units.it It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Molecular Weight Determination: The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight.

Isotopic Pattern: The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and fragment ions, which can be used to confirm the number of chlorine atoms in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. alevelchemistry.co.uk This allows for the determination of the elemental composition of a molecule, providing a high degree of confidence in its identification. alevelchemistry.co.ukbioanalysis-zone.com For example, HRMS can distinguish between two molecules that have the same nominal mass but different elemental formulas. bioanalysis-zone.com

Table 3: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated Exact Mass | Measured Exact Mass |

| [C₆HCl₃N₂]⁺ | 203.9205 | 203.9203 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. jasco-global.com They are particularly useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. libretexts.org The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C≡N (Nitrile) stretch: Typically in the range of 2260-2210 cm⁻¹.

C=C and C=N (Aromatic ring) stretches: In the region of 1600-1450 cm⁻¹. libretexts.org

C-Cl (Carbon-chlorine) stretches: In the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. jasco-global.com It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. jasco-global.com For this compound, the Raman spectrum would also show characteristic bands for the nitrile and aromatic ring vibrations. Differences in the relative intensities of bands in the IR and Raman spectra can provide further structural insights. americanpharmaceuticalreview.com

Table 4: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2260 - 2210 |

| Aromatic Ring (C=C, C=N) | Stretch | 1600 - 1450 |

| Carbon-Chlorine (C-Cl) | Stretch | < 800 |

Hyphenated Techniques for Complex Mixture Analysis in Synthetic Pathways

The synthesis of this compound can result in a complex matrix containing the target compound, unreacted starting materials, intermediates, and byproducts. Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for resolving and identifying these components. chemijournal.comnih.gov The combination of chromatographic separation with spectrometric detection provides both qualitative and quantitative information with high sensitivity and specificity. chemijournal.comsaspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govresearchgate.net In this method, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the resulting ions. researchgate.net This allows for the unambiguous identification of this compound and related impurities, even at trace levels. nih.gov The use of high-resolution mass spectrometry can further aid in the differentiation of compounds with similar retention times.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for less volatile or thermally labile compounds that may be present in the synthetic pathway. saspublishers.comrsc.org LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. rsc.org Coupling LC with MS allows for the sensitive detection and identification of a wide range of compounds. saspublishers.com LC-MS/MS, or tandem mass spectrometry, enhances selectivity and is crucial for quantifying analytes in complex matrices by reducing background noise and interferences. nih.gov

The selection between GC-MS and LC-MS often depends on the specific properties of the analytes of interest in the synthetic mixture. For a comprehensive analysis, employing both techniques can provide a more complete profile of the reaction mixture.

Interactive Data Table: Application of Hyphenated Techniques in the Analysis of Halogenated Nicotinonitrile Synthesis

Advancements in Derivatization for Analytical Enhancement and Sensitivity

Derivatization is a chemical modification process used to convert an analyte into a product that has improved analytical properties. For compounds like this compound, derivatization can be employed to enhance detectability, improve chromatographic behavior, and increase the sensitivity of analytical methods.

In the context of GC analysis, derivatization can be used to increase the volatility of a compound or to introduce a functional group that is more readily detected. For instance, if polar functional groups are present in any of the synthetic intermediates, silylation is a common derivatization technique to make them more volatile and suitable for GC analysis.

For LC-MS analysis, derivatization can be utilized to improve ionization efficiency, leading to enhanced sensitivity. By introducing a readily ionizable group onto the analyte molecule, the response in the mass spectrometer can be significantly increased. This is particularly beneficial when analyzing trace amounts of the compound. Pre-column derivatization is a widely used approach that offers good control over the reaction conditions and can lead to stable and reproducible results.

The choice of derivatizing agent depends on the functional groups present in the analyte and the desired analytical outcome. For example, reagents that introduce a permanent positive or negative charge can greatly enhance the signal in electrospray ionization (ESI) mass spectrometry.

Interactive Data Table: Derivatization Strategies for Enhanced Analysis of Chlorinated Pyridines

Environmental Chemical Behavior and Transformation Pathways of 2,3,5 Trichloroisonicotinonitrile

Formation and Chemical Fate of Transformation Products in Environmental Systems

Without data on the primary degradation pathways, the identity and subsequent environmental fate of any transformation products remain unknown.

It is possible that proprietary, unpublished data exists within industrial or regulatory files, but this information is not accessible through public search methodologies. Further scientific investigation would be required to address the knowledge gaps concerning the environmental fate and potential impacts of 2,3,5-Trichloroisonicotinonitrile.

Predictive Models for Environmental Chemical Behavior and Persistence

Predictive models are indispensable tools in environmental science for forecasting the fate, transport, and persistence of chemical compounds in the environment. researchgate.netnih.gov For a substance like this compound, where extensive experimental data on its environmental behavior may be limited, these computational models offer a scientifically grounded approach to estimate its potential for distribution across various environmental compartments and its persistence. whiterose.ac.uknih.gov These models rely on the chemical's intrinsic physicochemical properties and mathematical algorithms to simulate its behavior under different environmental conditions. nih.govnih.gov

The primary predictive models used for this purpose fall into two main categories: Quantitative Structure-Activity Relationship (QSAR) models and fugacity-based multimedia environmental models.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are based on the principle that the biological, physical, and chemical properties of a molecule are a function of its molecular structure. sciepub.comnih.gov By establishing a mathematical relationship between a chemical's structural descriptors and its observed activity or property, QSARs can predict the behavior of untested chemicals. sciepub.comeuropa.eu For this compound, QSAR models could be employed to estimate key environmental fate parameters.

Detailed Research Findings

The following table illustrates the types of physicochemical properties that would be used as inputs for QSAR models and the likely predicted values for this compound based on its structure. These values are estimates based on its chemical class and are not derived from direct experimental measurement for this specific compound.

Table 1: Estimated Physicochemical Properties of this compound for QSAR Modeling

| Property | Estimated Value | Significance in Environmental Fate Modeling |

|---|---|---|

| Molecular Weight (g/mol) | 205.43 | Fundamental property influencing transport and diffusion. |

| Log Kow (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Indicates potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment. epa.gov |

| Water Solubility (mg/L) | Low | Affects the concentration of the chemical in aquatic environments and its potential for leaching. iwlearn.net |

| Vapor Pressure (Pa) | Low | Determines the likelihood of volatilization from soil and water surfaces into the atmosphere. iwlearn.net |

| Henry's Law Constant (Pa·m³/mol) | Low to Moderate | Governs the partitioning between air and water, indicating its tendency to move from water to the atmosphere. pops.int |

Based on these estimated properties, QSAR models can predict environmental persistence endpoints such as biodegradability, soil sorption coefficient (Koc), and bioconcentration factor (BCF).

Table 2: Predicted Environmental Fate Endpoints for this compound using QSAR Models

| Predicted Endpoint | Predicted Outcome | Implication |

|---|---|---|

| Biodegradation | Slow to Very Slow | The presence of multiple chlorine atoms and the stable pyridine (B92270) ring suggest resistance to microbial degradation, leading to longer persistence in the environment. d-nb.info |

| Soil Sorption Coefficient (Log Koc) | Moderate to High | Indicates a tendency to adsorb to soil and sediment particles, reducing its mobility in the soil column and availability in the water phase. epa.gov |

| Bioconcentration Factor (BCF) | Moderate | Suggests a potential to accumulate in aquatic organisms, though not to the extent of highly persistent organic pollutants. nih.gov |

| Atmospheric Half-life | Days | Reaction with hydroxyl radicals in the atmosphere would be a degradation pathway, but its low volatility may limit its presence in the air. pops.int |

Fugacity-Based Multimedia Environmental Models

Fugacity models, pioneered by Donald Mackay, are mass balance models that describe the partitioning and transport of a chemical between different environmental compartments (air, water, soil, sediment, biota). chemrxiv.orgnih.gov Fugacity (ƒ), which has units of pressure, represents the "escaping tendency" of a chemical from a particular phase. nih.govnih.gov At equilibrium, the fugacity of a chemical is equal in all compartments.

These models are structured in levels of increasing complexity (Level I, II, III, and IV), from simple equilibrium distribution to dynamic, non-steady-state conditions. ag-emissions.nz A Level III model, for instance, can predict the steady-state concentrations of a chemical in various compartments when it is continuously released into the environment, considering advection and degradation processes. iwlearn.net

Detailed Research Findings

Specific fugacity modeling for this compound has not been documented in scientific literature. However, by inputting the estimated physicochemical properties from Table 1 into a generic Level III fugacity model, a hypothetical distribution pattern can be predicted.

Table 3: Hypothetical Level III Fugacity Model Output for this compound (Based on a standard "unit world" environment and hypothetical continuous release to soil)

| Environmental Compartment | Predicted Distribution (%) | Dominant Fate Processes |

|---|---|---|

| Soil | ~85-95% | Sorption to organic matter, slow degradation. |

| Sediment | ~5-15% | Deposition from water column, long-term sequestration. |

| Water | <1% | Low water solubility and sorption to suspended particles limit concentration in the water column. |

| Air | <0.1% | Low vapor pressure results in minimal partitioning to the atmosphere. |

| Biota | <0.1% | Moderate bioconcentration potential but low overall mass in this compartment due to small biomass volume. |

The results of such a model would likely indicate that if this compound is introduced into a terrestrial environment, it will predominantly reside in the soil compartment due to its moderate to high sorption potential. researchgate.net Its low water solubility and vapor pressure would limit its transport to aquatic and atmospheric environments, respectively. iwlearn.net The persistence would be governed by slow degradation processes in soil and sediment.

It is crucial to emphasize that the predictive outputs presented here are illustrative and based on the application of established modeling principles to the known chemical structure of this compound. Validation with experimental data is essential for a definitive assessment of its environmental behavior and persistence.

Future Directions and Emerging Research Avenues for 2,3,5 Trichloroisonicotinonitrile

Innovations in Asymmetric Synthesis and Stereoselective Derivatization

The demand for enantiomerically pure compounds, especially in the pharmaceutical and agrochemical industries, has placed asymmetric synthesis at the forefront of modern organic chemistry. researchgate.net For a prochiral or achiral molecule like 2,3,5-Trichloroisonicotinonitrile, the introduction of chirality through stereoselective derivatization is a key frontier.

Future research will likely focus on the development of catalytic asymmetric methods to transform the this compound core. The core challenge lies in the de-aromatization of the highly electron-deficient pyridine (B92270) ring in a stereocontrolled manner. Recent progress in the stereoselective dearomatization of pyridine derivatives, often utilizing transition-metal catalysis or organocatalysis, provides a roadmap for potential strategies. mdpi.com For instance, catalytic asymmetric hydrogenation could potentially reduce the pyridine ring to a chiral piperidine, or a partial reduction could yield chiral dihydropyridines.

Another promising avenue is the stereoselective functionalization of positions on the pyridine ring. While the chlorine atoms are not directly attached to stereocenters, their substitution via nucleophilic aromatic substitution (SNAr) with chiral nucleophiles could be explored. The development of chiral catalysts that can differentiate between the chlorine atoms at the 3- and 5-positions would be a significant breakthrough, enabling the synthesis of atropisomeric biaryl compounds or molecules with planar chirality.

The principles of asymmetric synthesis can be broadly categorized as follows:

Chiral Substrate Control: Utilizing a chiral group already present in the molecule to direct the stereochemistry of a new chiral center.

Chiral Auxiliary Control: Attaching a temporary chiral group to the substrate, which directs the stereoselective reaction and is later removed.

Chiral Reagent Control: Using a stoichiometric amount of a chiral reagent to induce asymmetry. york.ac.uk

Chiral Catalyst Control: Employing a catalytic amount of a chiral substance to generate a large quantity of an enantiomerically enriched product. york.ac.ukdiva-portal.org

Innovations in catalyst design, such as the development of novel chiral N-heterocyclic carbenes (NHCs) or phosphorus ligands, will be crucial for achieving high enantioselectivity in reactions involving polychlorinated pyridines. acs.org The goal is to create a well-organized, chiral transition state that favors the formation of one enantiomer over the other. psu.edu

Table 1: Potential Asymmetric Transformations for this compound

| Transformation Type | Potential Reaction | Desired Chiral Product | Key Challenge |

| Catalytic Asymmetric Hydrogenation | Reduction of the pyridine ring | Chiral substituted piperidines/dihydropyridines | Overcoming ring deactivation; controlling chemo- and stereoselectivity. |

| Stereoselective SNAr | Reaction with chiral nucleophiles | Chiral amino- or alkoxy-substituted pyridines | Achieving high stereoselectivity at a non-stereogenic center. |

| Asymmetric Cross-Coupling | Suzuki or Stille coupling with chiral partners | Atropisomeric biaryl compounds | Controlling axial chirality. |

| Dearomative Cycloaddition | [4+2] or [3+2] cycloadditions with chiral dienophiles/dipoles | Fused chiral heterocyclic systems | Low reactivity of the polychlorinated pyridine as a diene/dipolarophile. |

Exploration of Novel Chemical Applications Beyond Traditional Uses

While polychlorinated pyridines serve as important intermediates in the synthesis of pesticides and herbicides, the unique substitution pattern of this compound opens doors to applications beyond traditional agrochemistry. The nitrile group is a versatile functional handle that can be transformed into various other groups, including amines, amides, carboxylic acids, and tetrazoles, significantly broadening its synthetic utility. longdom.orgmdpi.com

One emerging area is the synthesis of novel nitrogen-containing heterocyclic systems. The reaction of the nitrile group with other functionalities, either intramolecularly or intermolecularly, can lead to the formation of fused ring systems. For example, cycloaddition reactions involving the nitrile can be a powerful tool for constructing complex scaffolds. cdsympo.com Research into microwave-assisted organic synthesis (MAOS) could accelerate the discovery of such novel transformations, offering benefits like shorter reaction times and improved yields. mdpi.com

Furthermore, the development of pyridine-based compounds as pharmaceuticals continues to be a major driver of research. researchgate.net The this compound scaffold could be a starting point for the synthesis of kinase inhibitors, anti-inflammatory agents, or compounds targeting other biological pathways. Late-stage functionalization, where the chloro-substituents are selectively replaced in the final steps of a synthesis, would allow for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

The material science applications of highly functionalized pyridines are also gaining traction. The electronic properties imparted by the chloro and nitrile groups could make derivatives of this compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) or as specialized ligands in catalysis.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational chemistry and experimental work is revolutionizing chemical research. For a molecule like this compound, this integrated approach offers powerful tools to predict reactivity and guide synthetic efforts.

Computational Approaches: Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's electronic structure, bond energies, and electrostatic potential. cacrdelhi.com This information is invaluable for predicting the most likely sites for nucleophilic or electrophilic attack. For instance, computational models can help rationalize the regioselectivity of SNAr reactions, predicting which of the three chlorine atoms is most susceptible to substitution under various conditions. Furthermore, transition state modeling can be used to elucidate reaction mechanisms and understand the origins of stereoselectivity in asymmetric catalysis. diva-portal.org

Advanced Experimental Techniques: Modern experimental methodologies are enabling chemists to perform reactions under milder and more controlled conditions.

Catalysis: The development of novel catalytic systems, such as dual palladium/arsenic catalysts for nitrile hydration or nickel/Lewis acid catalysts for C-H functionalization, offers new ways to transform the nitrile and pyridine core. acs.orgfrontiersin.org

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters like temperature, pressure, and reaction time, which can be crucial for managing highly exothermic or fast reactions involving polychlorinated pyridines. This can improve selectivity and reduce the formation of unwanted by-products. google.com

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions (catalysts, ligands, solvents, etc.) to quickly identify optimal parameters for a desired transformation, accelerating the discovery of new reactions and applications.

Table 2: Synergy of Computational and Experimental Methods

| Research Question | Computational Tool | Experimental Approach | Expected Outcome |

| Regioselectivity of SNAr | DFT (Electrostatic Potential Maps) | Competitive reaction studies | Prediction and validation of the most reactive chlorine atom. |

| Reaction Mechanism | Transition State (TS) Searching | Kinetic Isotope Effect (KIE) studies, in-situ spectroscopy | Elucidation of the detailed reaction pathway. |

| Catalyst Optimization | Molecular Docking, DFT | High-Throughput Experimentation (HTE) | Rational design and discovery of efficient catalysts. |

| Spectroscopic Properties | TD-DFT (Time-Dependent DFT) | NMR, IR, UV-Vis Spectroscopy | Accurate assignment of spectral data and structural confirmation. |

Challenges and Opportunities in the Chemistry of Polychlorinated Pyridine Nitriles

The chemistry of polychlorinated pyridine nitriles is not without its difficulties. The very features that make these molecules interesting—their high degree of functionalization and electron-deficient nature—also present significant synthetic challenges.

Challenges:

Low Reactivity: The pyridine ring is heavily deactivated by the three electron-withdrawing chlorine atoms and the nitrile group, making electrophilic substitution reactions nearly impossible and reducing the nucleophilicity of the ring nitrogen.

Selectivity: Differentiating between the three chlorine atoms (at C2, C3, and C5) in substitution reactions is a major hurdle. Achieving selective functionalization at a single position often requires harsh conditions or complex multi-step procedures. google.com

By-product Formation: High-temperature chlorination processes used to synthesize these compounds can lead to the formation of complex mixtures of isomers and over-chlorinated products, complicating purification. google.com

Inertness: The C-Cl bonds are strong, and their cleavage often requires forcing conditions, which may not be compatible with other sensitive functional groups in the molecule. nih.gov

Opportunities: Despite these challenges, significant opportunities exist for innovation.

Catalytic C-H Functionalization: A major goal is the development of catalytic methods to directly and selectively functionalize the single C-H bond (at C6) on the this compound ring. This would provide a direct route to a wide range of new derivatives without relying on traditional, often less efficient, synthetic routes.

Novel Catalytic Cross-Coupling: Advances in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) that are effective for highly electron-deficient and sterically hindered substrates could unlock the potential of this compound as a scaffold. Developing conditions that allow for the selective coupling at one of the C-Cl positions would be particularly valuable.

Green Chemistry Approaches: There is a significant opportunity to develop more environmentally benign methods for the synthesis and derivatization of polychlorinated pyridines. This includes using less hazardous solvents, developing recyclable catalysts, and designing processes with higher atom economy. longdom.org The use of Sandmeyer-type reactions under milder, copper-catalyzed conditions represents a step in this direction for creating functionalized pyridine nitriles. nih.gov

Precursor for Advanced Materials: The high chlorine content and thermal stability suggest potential applications as flame retardants or as precursors to novel carbon-nitrogen materials through controlled pyrolysis. cdc.gov

Q & A

Q. What are the optimal synthetic routes for 2,3,5-Trichloroisonicotinonitrile, and how can reaction conditions be optimized?

- Methodological Answer: A nucleophilic displacement reaction using K₂CO₃ as a base in DMF is a common approach for synthesizing substituted isonicotinonitriles. For example, in analogous compounds like 4-(2,3,5-Trimethylphenoxy)phthalonitrile, yields of ~73% were achieved under similar conditions . Optimization involves varying temperature, reaction time, and stoichiometry of precursors. Monitoring via TLC or HPLC is recommended to track intermediate formation.

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) confirm the structure of this compound?

- Methodological Answer:

- ¹H/¹³C-NMR : Identify aromatic protons and carbons, with chemical shifts influenced by electron-withdrawing chloro and cyano groups. For instance, nitrile carbons typically appear at ~110–120 ppm in ¹³C-NMR .

- IR : A sharp peak near ~2220 cm⁻¹ confirms the C≡N stretch, while C-Cl stretches appear at 550–850 cm⁻¹ .

- UV-Vis : π→π* transitions in the aromatic ring and n→π* transitions in the nitrile group can be observed (~250–300 nm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Follow guidelines for chlorinated nitriles: use fume hoods, nitrile gloves, and lab coats. Avoid prolonged storage due to potential degradation into hazardous byproducts. Refer to TCI America’s safety data sheets (SDS) for handling chlorinated compounds, emphasizing proper disposal via certified waste management systems .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer: Density Functional Theory (DFT) simulations using software like Gaussian 09W can model frontier molecular orbitals (FMOs) to predict reactivity. For example, the LUMO energy of analogous nitriles correlates with electrophilicity, influencing nucleophilic attack sites. Solvent effects (e.g., DMF polarity) should be incorporated via continuum solvation models .

Q. What strategies resolve contradictions in regiochemical outcomes during halogenation of isonicotinonitrile derivatives?

- Methodological Answer: Conflicting data on chloro-substitution patterns (e.g., 2,5-dichloro-4,6-dimethylnicotinonitrile vs. other isomers) may arise from varying directing effects of substituents. Use competitive experiments with controlled stoichiometry of chlorinating agents (e.g., Cl₂, SOCl₂) and analyze products via GC-MS or XRD to identify dominant pathways .

Q. How can this compound be functionalized for biological activity studies, and what assays validate its interactions?

- Methodological Answer: Introduce bioorthogonal handles (e.g., azide/alkyne groups) via nucleophilic substitution. For toxicity screening, use in vitro assays like MTT for cell viability and enzymatic assays targeting mitochondrial dehydrogenases (e.g., TTC reduction in stroke models ). Cross-validate with in silico docking studies to map binding affinities.

Q. What statistical frameworks address reproducibility challenges in synthesizing and characterizing this compound?

- Methodological Answer: Adopt NIH preclinical guidelines for experimental reporting, including detailed descriptions of reaction conditions, purity assessments (HPLC ≥95%), and error margins in spectral data. Use multivariate analysis (ANOVA) to assess batch-to-batch variability and identify critical process parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.